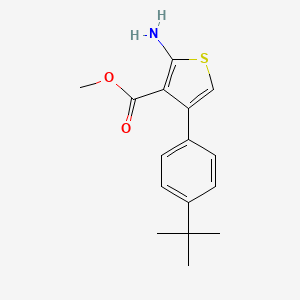

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

Description

Significance of 2-Aminothiophene Derivatives in Chemical Research

The 2-aminothiophene family represents one of the most versatile and privileged pharmacophores in contemporary medicinal chemistry, consistently ranking among the top structural motifs for drug discovery and development. These five-membered heterocyclic compounds have demonstrated extraordinary diversity in their biological activities, making them indispensable tools in the medicinal chemist's arsenal. The thiophene moiety has been ranked fourth among privileged pharmacophores, owing to its exceptional structural diversity and unique pharmacophoric properties that enable diverse biological attributes. The versatility of 2-aminothiophene derivatives stems from their ability to provide synthetically accessible modification sites within the ring system while simultaneously serving as important pharmacophores for replacing existing functionalities in drug candidates.

The significance of 2-aminothiophene derivatives extends beyond their immediate pharmacological applications. These compounds serve as crucial building blocks in organic synthesis, with their chemistry continuing to evolve based on foundational discoveries in cyclization methodologies. The sulfur atom within the thiophene ring plays a particularly important role, functioning as an excellent atom that enhances drug-receptor interactions through participation in additional hydrogen bonding mechanisms. Furthermore, in structure-activity relationship studies, thiophene rings are extensively explored as bioisosteric replacements for monosubstituted phenyl rings, resulting in improved physicochemical properties, enhanced metabolic stability of parent compounds, and increased binding affinity.

The biological actions of 2-aminothiophenes and their 2-N-substituted analogues continue to be actively investigated due to their diverse mechanisms of action, particularly regarding their pharmacophore and pharmacokinetic properties. Compounds from the 2-aminothiophene family function as promising selective inhibitors and modulators in medicinal chemistry, demonstrating effective pharmacological properties across various clinical phases of disease treatment. The growing body of research demonstrates that these derivatives exhibit antiprotozoal, antiproliferative, antiviral, antibacterial, antifungal activities, as well as functioning as channel and cannabinoid receptor inhibitors.

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate: Structural Overview and Importance

This compound stands as a particularly noteworthy member of the 2-aminothiophene family, distinguished by its sophisticated structural architecture that combines multiple pharmacologically relevant features. The compound possesses a molecular formula of C16H19NO2S with a molecular weight of 291.41 g/mol, featuring a thiophene ring system strategically substituted with an amino group at position 2, a methyl carboxylate ester at position 3, and a 4-tert-butylphenyl substituent at position 4. This specific substitution pattern creates a molecule with enhanced stability and solubility characteristics that are critical for various applications in medicinal chemistry and materials science.

The structural significance of this compound lies in its strategic incorporation of the tert-butylphenyl group, which enhances both the stability and the biological activity profile of the molecule. The tert-butyl substituent provides steric hindrance that can influence the compound's interactions with biological targets while simultaneously improving its pharmacokinetic properties. The carboxylate ester functionality at position 3 offers additional opportunities for chemical modification and serves as a site for potential prodrug development or further synthetic elaboration.

The thiophene ring system itself contributes electron-rich characteristics and bioisosteric properties that augment the compound's capacity to interact with diverse biological targets. The planarity of the thiophene ring system may contribute significantly to ligand-receptor binding interactions, while the aromaticity and hydrophobicity of the thiophene core enhance membrane permeability, thereby augmenting the efficacy of compounds containing this structural motif. The strategic positioning of the amino group at position 2 provides opportunities for hydrogen bonding interactions and serves as a site for further chemical derivatization.

Historical Context and Research Evolution

The development of 2-aminothiophene chemistry traces its origins to foundational discoveries in cyclization methodologies, particularly the groundbreaking work that established the Gewald reaction as a cornerstone synthetic approach. The Gewald reaction, first described by German chemist Karl Gewald, represents a multicomponent process that enables the preparation of substituted 2-aminothiophenes in generally high yields from α-substituted acetonitriles carrying electron-withdrawing groups and α-methylene carbonyl compounds in the presence of base. This reaction has proven to be of enormous utility in the synthesis of a variety of substituted 2-aminothiophenes, fundamentally changing the landscape of thiophene chemistry.

The historical evolution of 2-aminothiophene research has been marked by significant milestones in understanding structure-activity relationships and expanding the scope of biological applications. Early investigations focused primarily on establishing basic synthetic methodologies and understanding the fundamental chemical properties of these heterocyclic systems. However, as the field matured, researchers began to recognize the exceptional biological potential of 2-aminothiophene derivatives, leading to intensive investigations of their pharmacological properties.

The research evolution has been particularly noteworthy in the development of compounds with antileishmanial activity, where systematic structure-activity relationship studies have revealed critical insights into the pharmacophore requirements for activity. These investigations have demonstrated the importance of specific substitution patterns and the role of various functional groups in modulating biological activity. The timeline of drug design and development processes for 2-aminothiophenes with antileishmanial activity shows a clear progression from initial discovery to sophisticated optimization strategies.

Current Research Landscape and Academic Significance

The contemporary research landscape surrounding 2-aminothiophene derivatives, including this compound, reflects a dynamic and rapidly expanding field with significant academic and practical implications. Current investigations span multiple therapeutic domains, with researchers actively exploring applications in cancer treatment, infectious disease management, metabolic disorders, and neurological conditions. The academic significance of this research area is underscored by the substantial number of recent publications and the diversity of research groups contributing to the field.

Recent studies have demonstrated that 2-aminothiophene derivatives show significant antitumor activity through variable modes of action, leading to comprehensive reviews of advances in these core scaffolds over the past decade. These compounds have been classified and discussed according to their biological activity and mode of action, with particular emphasis on their potential as histone deacetylase inhibitors, kinase inhibitors, and other targeted antitumor candidates. The growing recognition of their therapeutic potential has stimulated new design pathways for medicinal chemists seeking to develop more effective and selective therapeutic agents.

The current research landscape also encompasses innovative applications of 2-aminothiophene derivatives as positive allosteric modulators of important biological targets. Recent discoveries have identified 2-aminothiophene-based small molecule positive allosteric modulators of glucagon-like peptide 1 receptor for the treatment of type 2 diabetes, representing a new and promising class of therapeutic agents. These findings demonstrate the continued evolution of the field and the emergence of novel therapeutic applications that extend beyond traditional medicinal chemistry paradigms.

The academic significance of current research is further enhanced by the integration of computational approaches, including computer-aided drug design techniques and molecular docking studies, which have enabled more rational and efficient development of new compounds. These modern methodologies have facilitated the identification of promising compounds with enhanced biological activity profiles and improved selectivity, representing a significant advancement in the field's sophistication and predictive capabilities.

| Research Domain | Key Applications | Representative Studies | Therapeutic Targets |

|---|---|---|---|

| Antiparasitic Research | Antileishmanial agents | Structure-activity relationship studies, mechanism of action investigations | Leishmania amazonensis, trypanothione reductase |

| Cancer Research | Antitumor compounds | Histone deacetylase inhibitors, kinase inhibitors | Various cancer cell lines, enzymatic targets |

| Metabolic Disorders | Diabetes treatment | Positive allosteric modulators | Glucagon-like peptide 1 receptor |

| Antifungal Research | Dermatophyte inhibition | Schiff base derivatives | Fungal pathogens |

| Synthetic Chemistry | Building blocks | Gewald reaction applications | Multiple synthetic targets |

Properties

IUPAC Name |

methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-16(2,3)11-7-5-10(6-8-11)12-9-20-14(17)13(12)15(18)19-4/h5-9H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJSQHYNOYFKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358015 | |

| Record name | methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350989-95-6 | |

| Record name | methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350989-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate typically involves the reaction of 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate serves as a building block in organic synthesis. Its unique thiophene structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions, including oxidation, reduction, and substitution reactions .

Biology

Research indicates that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer research. Its structural characteristics suggest it may interact with biological targets, influencing cellular processes such as enzyme activity modulation .

Antimicrobial Activity

A comparative study of similar thiophene derivatives has shown promising antimicrobial properties. The following table summarizes Minimum Inhibitory Concentration (MIC) values for related compounds:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Example A | Staphylococcus aureus | 32 |

| Example B | Escherichia coli | 64 |

| Example C | Bacillus subtilis | 16 |

While specific data for this compound is limited, its structural similarities to known active compounds suggest potential efficacy against various pathogens .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential . Its ability to modulate biological pathways positions it as a candidate for drug development aimed at treating conditions such as infections and cancer .

Materials Science Applications

This compound is also significant in materials science , particularly in the development of organic semiconductors. It can be utilized in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where its electronic properties are advantageous .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Variations

- Ester Group: Methyl ester (target compound): Offers lower molecular weight and increased metabolic stability compared to ethyl or propyl esters. Ethyl ester: Observed in Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (MW: 329.46 g/mol ), which may enhance lipophilicity and alter solubility. Propyl ester: Seen in Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate (MW: 317.45 g/mol ), balancing steric effects and chain length.

- Phenyl Substituents: 4-tert-butylphenyl (target compound): Introduces steric bulk and electron-donating effects, enhancing organic solubility but reducing aqueous solubility. 4-cyclohexylphenyl: Provides lipophilicity and moderate steric hindrance (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate ). 4-chlorophenyl: Electron-withdrawing nature increases reactivity in electrophilic substitutions (e.g., Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, MW: 302.18 g/mol ). 4-methoxyphenyl: Electron-donating methoxy group promotes π-π interactions and photophysical activity (e.g., Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate ).

Physicochemical Properties

Research Findings and Implications

- Crystallography: Ethyl 2-amino-4-methylthiophene-3-carboxylate exhibits hydrogen-bonded C24(12) chains and R32(6) interactions, suggesting similar packing behavior in the target compound .

- Synthetic Utility : The tert-butyl group’s steric effects may slow reaction kinetics in electrophilic substitutions but improve regioselectivity .

- Toxicity : Analogues with tert-butyl or cyclohexyl groups show low acute toxicity but require precautions due to irritant properties .

Biological Activity

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate (CAS Number: 350989-95-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C₁₆H₁₉NO₂S. The compound features a thiophene ring substituted with an amino group and a tert-butyl phenyl group, which may contribute to its biological activity.

Molecular Structure

- Molecular Formula : C₁₆H₁₉NO₂S

- SMILES : CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N

- InChIKey : VJJSQHYNOYFKHX-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Example A | Staphylococcus aureus | 32 |

| Example B | Escherichia coli | 64 |

| Example C | Bacillus subtilis | 16 |

While specific data on this compound is limited, the structural similarities with known active compounds suggest potential antimicrobial activity.

Case Studies

- Antibacterial Activity : A study examined various derivatives of thiophene compounds and reported that modifications in the phenyl groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with electron-donating groups showed improved efficacy, indicating that this compound may also exhibit similar properties due to its structural features .

- Antifungal Activity : Another study focused on monomeric alkaloids, revealing that certain thiophene derivatives demonstrated antifungal properties against Candida albicans and other fungal strains. The MIC values ranged from moderate to high, suggesting that further exploration of this compound could yield promising results in antifungal applications .

Pharmacological Potential

Research indicates that compounds containing thiophene rings are often associated with diverse pharmacological activities, including anti-inflammatory and analgesic effects. The presence of an amino group and bulky substituents like tert-butyl may enhance lipophilicity, potentially improving bioavailability and therapeutic effects.

Synthesis and Derivatives

The synthesis of this compound has been documented, allowing for the exploration of various derivatives that could enhance its biological activity. Modifications at different positions on the thiophene ring or the phenyl group could lead to compounds with improved potency against specific pathogens .

Q & A

Q. What synthetic routes are recommended for synthesizing Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate?

- Methodological Answer : A multi-step synthesis approach is typical for substituted thiophene carboxylates. For example, analogs like ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate () are synthesized via:

Formation of the thiophene core : Cyclocondensation of a β-ketoester with a nitrile in the presence of sulfur.

Substituent introduction : Coupling the tert-butylphenyl group via Suzuki-Miyaura cross-coupling or electrophilic aromatic substitution.

Esterification : Methyl ester formation using methanol under acidic or basic catalysis.

Key parameters include temperature control (e.g., 80–100°C for cyclocondensation) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Based on SDS data for structural analogs ():

- Handling : Use NIOSH-certified respirators (N95) and nitrile gloves. Avoid skin/eye contact; employ fume hoods for powder handling.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency : For inhalation, administer oxygen and seek immediate medical aid .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Resolve amino and ester groups (δ 2.5–3.5 ppm for methyl esters; δ 5–6 ppm for thiophene protons) .

- IR Spectroscopy : Confirm amine (N-H stretch ~3400 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functionalities .

- LC-MS/HRMS : Verify molecular weight (e.g., calculated [M+H]+ for C₁₇H₂₁NO₂S: 303.13) and purity (>95%) .

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., tert-butyl protons at δ 1.3 ppm) and confirm connectivity .

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values using software like Gaussian .

- Crystallography : Use SHELXL () for single-crystal X-ray diffraction to resolve ambiguities in regiochemistry .

Q. What reaction conditions optimize yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency. For tert-butylphenyl coupling, PdCl₂(dppf) may enhance yields .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for cyclocondensation; DMF often improves reaction rate .

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce side-product formation .

Q. How does the tert-butyl group influence electronic properties compared to other substituents?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group reduces π-stacking interactions, as observed in cyclohexyl/phenyl analogs ().

- Electron-Donating Nature : Increases electron density on the thiophene ring (XLogP ~4.0 vs. 3.5 for methyl derivatives), altering reactivity in electrophilic substitutions .

- Comparative Studies : Use cyclic voltammetry to measure oxidation potentials; tert-butyl substituents typically stabilize radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.